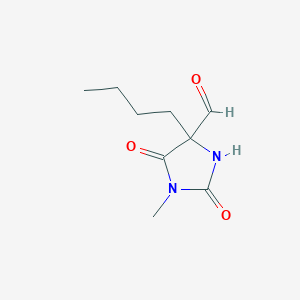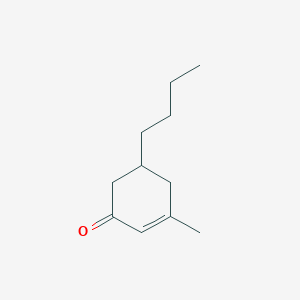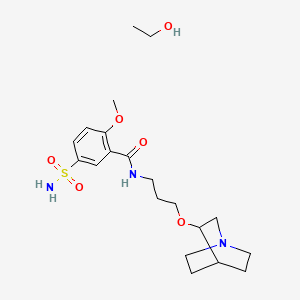
1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride is a complex organic compound featuring a benzofuran ring substituted with methoxy groups and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through palladium-catalyzed coupling reactions or copper-mediated cyclizations.
Introduction of Methoxy Groups: Electrophilic aromatic substitution reactions are employed to introduce methoxy groups at specific positions on the benzofuran ring.
Attachment of the Piperazine Moiety: This step involves the reaction of the benzofuran derivative with 4-methylpiperazine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzofuran ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring and piperazine moiety contribute to its binding affinity and activity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain benzofuran rings, exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine-based drugs used in various therapeutic applications.
Uniqueness: 1-(3-Methyl-5,6,7-trimethoxybenzofuran-2-yl)carbonyl-4-methylpiperazine hydrochloride is unique due to the combination of its benzofuran and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
63446-00-4 |
|---|---|
Molecular Formula |
C18H25ClN2O5 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(4-methylpiperazin-4-ium-1-yl)-(5,6,7-trimethoxy-3-methyl-1-benzofuran-2-yl)methanone;chloride |
InChI |
InChI=1S/C18H24N2O5.ClH/c1-11-12-10-13(22-3)16(23-4)17(24-5)15(12)25-14(11)18(21)20-8-6-19(2)7-9-20;/h10H,6-9H2,1-5H3;1H |
InChI Key |
STTDURKXFLQOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C(=C(C=C12)OC)OC)OC)C(=O)N3CC[NH+](CC3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)


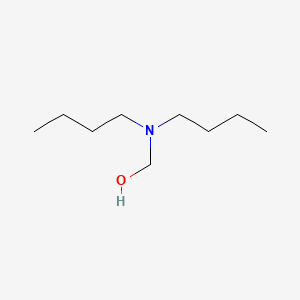
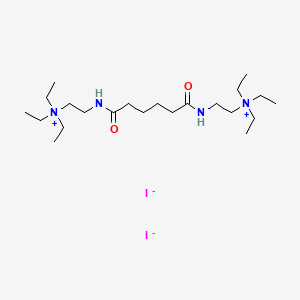

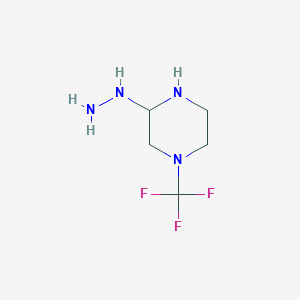

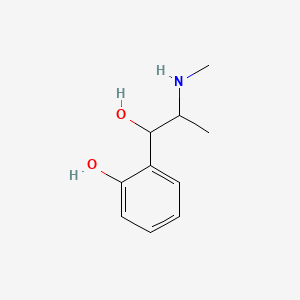
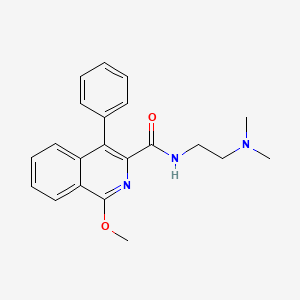
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
